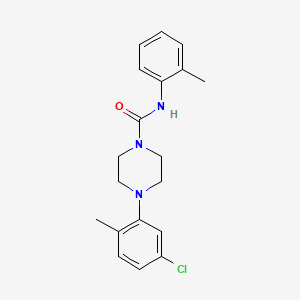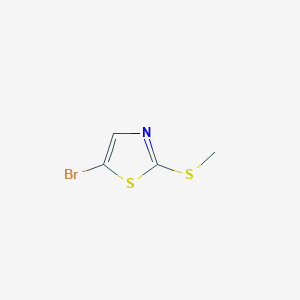![molecular formula C18H15N5OS B3013013 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034207-42-4](/img/structure/B3013013.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a benzotriazole moiety, which is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . This compound also contains a thiophene ring and a pyridine ring, both of which are aromatic and contribute to the overall stability of the molecule .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . These techniques allow for the determination of the electronic and molecular structures of the compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, homoleptic Fe (II) and Os (II) containing cations adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands . They exhibit reversible M (II)/M (III) processes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “1H-Benzotriazol-1-yloxytri(pyrrolidinyl)phosphonium hexafluorophosphate”, a similar compound, has a melting point of 154-156 °C (dec.) (lit.), a density of 1.438 at 20℃, and is soluble in methanol .科学的研究の応用
- Researchers have explored derivatives of this compound as p-type semiconductors in organic field-effect transistors (OFETs) . The 2H-benzo[d][1,2,3]triazole core, branched with different alkynyl donor groups, demonstrated promising electronic properties.
- Nordmann offers 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile, sourcing high-quality raw materials from leading manufacturers .
Organic Electronics and Semiconductors
Fine Chemicals and Raw Materials
Triazole Ring Construction
Safety and Hazards
将来の方向性
The future directions for the research and development of similar compounds are promising. For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” and similar compounds could have potential applications in medicinal chemistry and drug design.
作用機序
Target of Action
It is known that similar compounds based on a 2h-benzo[d][1,2,3]triazole core are used in organic field-effect transistors (ofets) as p-type semiconductors .
Mode of Action
The compound’s mode of action is primarily through its electronic and molecular structures. The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as a semiconductor in OFET devices .
Biochemical Pathways
It is known that these types of compounds facilitate intramolecular charge transfer (ict) due to their donor–acceptor (d–a) architectures .
Pharmacokinetics
Similar compounds have been shown to exhibit novel properties due to their confined sizes and unique shapes . They also have fewer grain boundaries and defects, which gives rise to better charge-carrier transport properties .
Result of Action
The result of the compound’s action is its application as a p-type semiconductor in OFET devices . Its electronic and molecular structures contribute to its performance as a semiconductor .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, how molecules or polymer chains assemble in the solid state can govern the performance of organic semiconductors . Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .
特性
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(12-23-15-7-2-1-6-14(15)21-22-23)20-11-13-5-3-9-19-18(13)16-8-4-10-25-16/h1-10H,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZVHMNJFKQXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)
